Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride: An In-Depth Technical Guide
Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is presented as a multi-step process, commencing with the construction of a protected spirocyclic intermediate, followed by reduction, deprotection, and final salt formation. The protocols described herein are based on established and analogous chemical transformations, offering a robust pathway for the preparation of this target compound.
Proposed Synthetic Pathway
The synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride can be efficiently achieved through a four-step sequence starting from commercially available 1-indanone and an N-protected 4-piperidone derivative. The use of a protecting group on the piperidine nitrogen, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and ensure high yields.
The proposed pathway involves:
-
Formation of the N-Boc-spiro[indene-1,4'-piperidine] core: This is achieved through a base-catalyzed condensation reaction between 1-indanone and N-Boc-4-piperidone.
-
Hydrogenation of the indene double bond: The resulting spiro[indene-1,4'-piperidine] intermediate is subjected to catalytic hydrogenation to yield the saturated 2,3-dihydrospiro[indene-1,4'-piperidine] derivative.
-
Deprotection of the piperidine nitrogen: The Boc protecting group is removed under acidic conditions to afford the free base, 2,3-Dihydrospiro[indene-1,4'-piperidine].
-
Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to yield the stable and readily handled hydrochloride salt.
Caption: Proposed synthetic pathway for 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate
This procedure outlines the formation of the N-Boc protected spirocyclic core.
Reaction: 1-Indanone + N-Boc-4-piperidone → tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1-Indanone | 132.16 | 0.1 | 1.0 | 13.22 g |
| N-Boc-4-piperidone | 199.26 | 0.11 | 1.1 | 21.92 g |
| Potassium tert-butoxide | 112.21 | 0.15 | 1.5 | 16.83 g |
| Toluene | - | - | - | 500 mL |
Procedure:
-
To a stirred solution of 1-indanone (13.22 g, 0.1 mol) and N-Boc-4-piperidone (21.92 g, 0.11 mol) in toluene (500 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add potassium tert-butoxide (16.83 g, 0.15 mol) in portions at room temperature.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water (100 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate as a solid.
Step 2: Synthesis of tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
This step involves the saturation of the indene double bond via catalytic hydrogenation.
Reaction: tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate → tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate | 299.41 | 0.05 | 1.0 | 14.97 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 5 mol % | 0.75 g |
| Ethanol | - | - | - | 250 mL |
| Hydrogen Gas | 2.02 | - | - | 50 psi |
Procedure:
-
In a hydrogenation vessel, dissolve tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate (14.97 g, 0.05 mol) in ethanol (250 mL).
-
Carefully add 10% Palladium on Carbon (0.75 g, 5 mol %).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 12-16 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (50 mL).
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, which is often pure enough for the next step.
Step 3: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine]
This procedure describes the removal of the Boc protecting group.
Reaction: tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate → 2,3-Dihydrospiro[indene-1,4'-piperidine]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | 301.43 | 0.04 | 1.0 | 12.06 g |
| 4 M HCl in 1,4-Dioxane | - | 0.2 | 5.0 | 50 mL |
| Dichloromethane (DCM) | - | - | - | 100 mL |
Procedure:
-
Dissolve tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (12.06 g, 0.04 mol) in dichloromethane (100 mL).
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (50 mL, 0.2 mol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 9).
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3-Dihydrospiro[indene-1,4'-piperidine] as a free base.
Step 4: Synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
The final step is the formation of the hydrochloride salt.
Reaction: 2,3-Dihydrospiro[indene-1,4'-piperidine] + HCl → 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2,3-Dihydrospiro[indene-1,4'-piperidine] | 187.28 | 0.03 | 1.0 | 5.62 g |
| 2 M HCl in Diethyl Ether | - | 0.033 | 1.1 | 16.5 mL |
| Diethyl Ether | - | - | - | 100 mL |
Procedure:
-
Dissolve the 2,3-Dihydrospiro[indene-1,4'-piperidine] free base (5.62 g, 0.03 mol) in diethyl ether (100 mL).
-
Cool the solution in an ice bath and add 2 M HCl in diethyl ether (16.5 mL, 0.033 mol) dropwise with stirring.
-
A white precipitate will form. Continue stirring for 30 minutes in the ice bath.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to yield 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | 1-Indanone | tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate | 70-85 | >95 |
| 2 | tert-butyl spiro[indene-1,4'-piperidine]-1'-carboxylate | tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | 90-98 | >97 |
| 3 | tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | 2,3-Dihydrospiro[indene-1,4'-piperidine] | 95-99 | >95 |
| 4 | 2,3-Dihydrospiro[indene-1,4'-piperidine] | 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride | 95-99 | >98 |
Mandatory Visualizations
